1-((Quinolin-2-YL)methyl)piperidin-4-one
Overview
Description
1-((Quinolin-2-YL)methyl)piperidin-4-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline itself is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Quinolin-2-YL)methyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of quinoline-2-carbaldehyde with piperidin-4-one under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-((Quinolin-2-YL)methyl)piperidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can produce piperidin-4-ol derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted quinoline and piperidine derivatives.
Scientific Research Applications
1-((Quinolin-2-YL)methyl)piperidin-4-one has found applications in several scientific research areas:
Medicine: This compound has been studied for its potential antimalarial, antimicrobial, and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cells and pathogens.
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Research has explored its role in biological systems, including its effects on enzyme inhibition and modulation of biological pathways.
Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 1-((Quinolin-2-YL)methyl)piperidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Quinoline-2-carboxylic acid
N-methyl-1-quinolin-2-ylmethanamine
1-(Quinolin-2-yl)ethanone
4-Hydroxy-2-quinolones
Properties
IUPAC Name |
1-(quinolin-2-ylmethyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-14-7-9-17(10-8-14)11-13-6-5-12-3-1-2-4-15(12)16-13/h1-6H,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWVSLBYEKADAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456673 | |
Record name | 1-((QUINOLIN-2-YL)METHYL)PIPERIDIN-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571147-27-8 | |
Record name | 1-((QUINOLIN-2-YL)METHYL)PIPERIDIN-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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